molecular formula C7H5Br2NO2 B1452021 Methyl 2,6-dibromonicotinate CAS No. 1009735-22-1

Methyl 2,6-dibromonicotinate

Cat. No.: B1452021
CAS No.: 1009735-22-1
M. Wt: 294.93 g/mol
InChI Key: RJHKFKXWRPVKRD-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromonicotinate is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Methyl 2,6-dibromonicotinate are currently unknown. This compound is a derivative of nicotinic acid, which is known to target the peripheral vasodilation system . .

Mode of Action

It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . .

Biochemical Pathways

Nicotinic acid and its derivatives are known to be involved in various biochemical pathways, including the NAD salvage pathway . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. The compound’s impact on bioavailability is also unknown. It is known that the compound should be stored in a dry environment at a temperature between 2-8°C , suggesting that it may be sensitive to moisture and temperature.

Biochemical Analysis

Biochemical Properties

Methyl 2,6-dibromonicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme function, thereby influencing various biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects are often dose-dependent and can vary based on the duration of exposure and the specific animal model used.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450 and glutathione S-transferase, which play a crucial role in the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm and can be directed to specific organelles such as the mitochondria or endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action within the cell.

Properties

IUPAC Name

methyl 2,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKFKXWRPVKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673209
Record name Methyl 2,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009735-22-1
Record name Methyl 2,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.